![molecular formula C18H20N2O B2717811 4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine CAS No. 2411263-59-5](/img/structure/B2717811.png)
4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC).
Mechanism of Action
4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine selectively targets mutant forms of EGFR, including the T790M mutation, while sparing wild-type EGFR. It irreversibly binds to the ATP-binding site of EGFR, resulting in inhibition of downstream signaling pathways and ultimately leading to cell death.
Biochemical and Physiological Effects:
4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine has been shown to inhibit the growth of NSCLC cells with EGFR T790M mutation in vitro and in vivo. It has also demonstrated a favorable safety profile in clinical trials, with the most common adverse events being diarrhea, rash, and nausea.
Advantages and Limitations for Lab Experiments
One advantage of 4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine is its specificity for mutant forms of EGFR, which allows for targeted inhibition of cancer cells while sparing normal cells. However, one limitation is that it may not be effective in patients with other resistance mechanisms, such as MET amplification or HER2 mutations.
Future Directions
For research on 4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine include investigating its efficacy in combination with other targeted therapies or immunotherapies, as well as exploring its potential use in other EGFR-mutant cancers. Additionally, further studies may be needed to optimize dosing and treatment duration for maximum efficacy.
Synthesis Methods
The synthesis of 4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine involves the reaction of 4-chloro-3-nitropyridine with 3-[(1-cyclobutylaziridin-2-yl)methoxy]aniline in the presence of a palladium catalyst. The resulting intermediate is then reduced to form 4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine.
Scientific Research Applications
4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine has been extensively studied for its efficacy in treating NSCLC. It has been shown to be effective in patients with EGFR T790M mutation, which is a common resistance mechanism to first-generation EGFR TKIs. 4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine has also demonstrated a favorable safety profile in clinical trials.
properties
IUPAC Name |
4-[3-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-3-15(14-7-9-19-10-8-14)11-18(6-1)21-13-17-12-20(17)16-4-2-5-16/h1,3,6-11,16-17H,2,4-5,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATSTTOMQMQZHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC2COC3=CC=CC(=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.